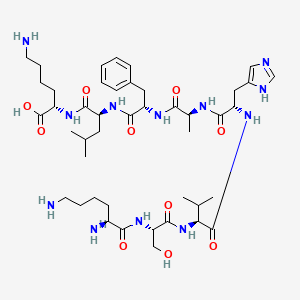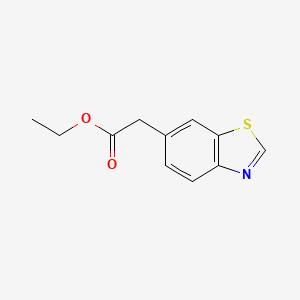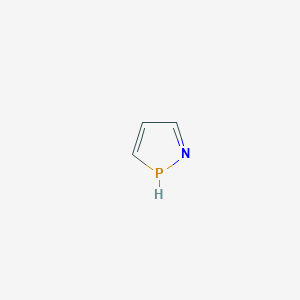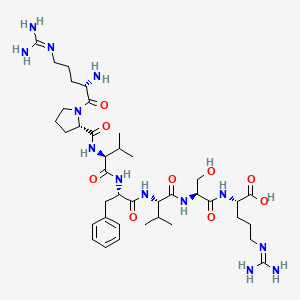![molecular formula C10H16O3 B14258947 Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate CAS No. 184759-43-1](/img/structure/B14258947.png)
Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate is an organic compound with the molecular formula C10H16O3. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into a carboxylic acid.
Reduction: Reduction reactions can convert the ester into an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate
- Methyl 3-(3-methyl-2-oxocyclohexyl)propionate
- Ethyl 4-(3-methyl-2-oxocyclopentyl)-3-oxobutanoate
Uniqueness
Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
184759-43-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate |
InChI |
InChI=1S/C10H16O3/c1-10(6-3-4-8(10)11)7-5-9(12)13-2/h3-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
XVEBFRQUOXNXPO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(CCCC1=O)CCC(=O)OC |
Canonical SMILES |
CC1(CCCC1=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)

![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)

![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)


![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
